2-(cyclopropylmethyl)-4-(2,6-dimethylphenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one

説明

Synthesis Analysis

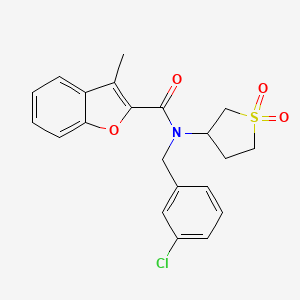

The synthesis of triazole derivatives, such as "2-(cyclopropylmethyl)-4-(2,6-dimethylphenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one," often involves multi-step reactions that include the formation of intermediate compounds. For instance, the synthesis of 4-Amino-3-(ethyl)-5-(4-chlorophenyl)-4H-1,2,4-triazole and its derivatives has been achieved through a series of reactions characterized by X-ray diffraction techniques, IR, 1H NMR, and 13C NMR studies, demonstrating the complex process involved in creating such compounds (Şahin et al., 2014).

Molecular Structure Analysis

The molecular structure of triazole compounds, including the one , is determined using various spectroscopic methods. For example, the crystal and molecular structures of related triazole derivatives have been elucidated, showing the spatial arrangement and bonding patterns within these molecules. This analysis reveals the orientation of the triazole ring and its relationship with other functional groups in the molecule, contributing to the understanding of its chemical behavior (Boechat et al., 2010).

Chemical Reactions and Properties

Triazole derivatives engage in a variety of chemical reactions, influenced by their molecular structure. The cyclization of related compounds under specific conditions demonstrates the reactivity of these molecules and the potential for forming diverse structures. This reactivity is essential for the development of new compounds with potential applications in various fields (Kimball et al., 2002).

科学的研究の応用

Synthesis and Biological Activities :

- The synthesis of 1,2,4-triazole derivatives, including structures similar to the compound , has been a significant area of research. These compounds have shown potential in various biological activities. For instance, Khan et al. (2010) reported the synthesis of similar triazole derivatives with notable antioxidant and urease inhibition activities (Khan et al., 2010).

- Another study by Bekircan et al. (2015) explored the synthesis of triazole derivatives and their inhibition of lipase and α-glucosidase, indicating potential therapeutic applications (Bekircan, Ülker, & Menteşe, 2015).

- Additionally, Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives, some of which exhibited good antimicrobial activities, suggesting their use in combating microbial infections (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).

Structural and Theoretical Studies :

- The compound's crystal structure and its analogs have been a subject of interest. For example, Wawrzycka-Gorczyca and Siwek (2011) conducted a study on the crystal structure of a similar triazole derivative, providing insights into its molecular and crystal characteristics (Wawrzycka-Gorczyca & Siwek, 2011).

Anticancer Evaluation :

- The anticancer properties of triazole derivatives have also been investigated. Kattimani et al. (2013) synthesized a series of triazol-3-one derivatives and evaluated their in vitro anticancer activity, with some compounds showing promising results against various cancer cell lines (Kattimani, Kamble, Kariduraganavar, Dorababu, & Hunnur, 2013).

Water Decontamination Applications :

- A study by Hozien et al. (2021) described the synthesis of s-triazole derivatives and their potential application in water decontamination, highlighting the versatility of this class of compounds in environmental remediation (Hozien, EL-Mahdy, Ali, Markeb, & El-Sherief, 2021).

特性

IUPAC Name |

2-(cyclopropylmethyl)-4-(2,6-dimethylphenyl)-5-methyl-1,2,4-triazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O/c1-10-5-4-6-11(2)14(10)18-12(3)16-17(15(18)19)9-13-7-8-13/h4-6,13H,7-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPXPEESXZOQYCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)N2C(=NN(C2=O)CC3CC3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101322567 | |

| Record name | 2-(cyclopropylmethyl)-4-(2,6-dimethylphenyl)-5-methyl-1,2,4-triazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101322567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

25.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24821433 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2-(cyclopropylmethyl)-4-(2,6-dimethylphenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one | |

CAS RN |

860789-21-5 | |

| Record name | 2-(cyclopropylmethyl)-4-(2,6-dimethylphenyl)-5-methyl-1,2,4-triazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101322567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N1-(3,4-dimethoxyphenyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2485716.png)

![1-benzyl-2-(3-methylpiperidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2485717.png)

![7-(4-fluorophenyl)-3-{[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]thio}[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2485719.png)

![8-Acetylamino-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B2485734.png)

![2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-N-(3,4-difluorophenyl)-N-methylthiophene-3-sulfonamide](/img/structure/B2485737.png)